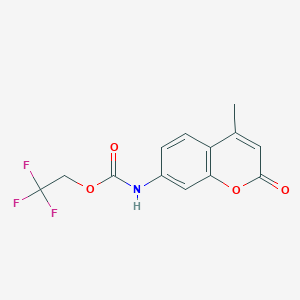

2,2,2-trifluoroethyl N-(4-methyl-2-oxo-2H-chromen-7-yl)carbamate

Descripción

2,2,2-Trifluoroethyl N-(4-methyl-2-oxo-2H-chromen-7-yl)carbamate is a synthetic coumarin derivative featuring a carbamate group at the 7-position of the coumarin scaffold, substituted with a 2,2,2-trifluoroethyl moiety. Coumarins are widely studied for their diverse biological activities, including anti-inflammatory, anticoagulant, and acetylcholinesterase (AChE) inhibitory properties . Characterization methods include NMR, UV-Vis spectroscopy, and X-ray crystallography, as seen in related compounds .

Propiedades

IUPAC Name |

2,2,2-trifluoroethyl N-(4-methyl-2-oxochromen-7-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO4/c1-7-4-11(18)21-10-5-8(2-3-9(7)10)17-12(19)20-6-13(14,15)16/h2-5H,6H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKKCAVIEHUKIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to interact with peripheral sensory trigeminal nerves.

Mode of Action

It is likely that it interacts with its targets and induces changes at the molecular level, similar to other compounds in its class.

Actividad Biológica

2,2,2-Trifluoroethyl N-(4-methyl-2-oxo-2H-chromen-7-yl)carbamate is a chemical compound with the molecular formula and a molecular weight of 301.22 g/mol. It is characterized by its trifluoroethyl group and a coumarin-derived moiety, which are known to exhibit various biological activities. This article reviews the biological activity of this compound based on available research findings.

The biological activity of this compound is believed to arise from its interaction with specific molecular targets in the body:

- Target of Action : Similar compounds have been shown to interact with peripheral sensory trigeminal nerves, suggesting potential analgesic properties.

- Mode of Action : The compound likely induces biochemical changes at the molecular level, similar to other carbamate derivatives, which may involve inhibition of certain enzymes or modulation of neurotransmitter release.

Biological Activities

Research indicates that compounds within the coumarin family exhibit a range of biological activities, including:

- Anti-inflammatory Activity : Related compounds have demonstrated the ability to inhibit protein denaturation, which is linked to anti-inflammatory effects.

- Antioxidant Properties : Coumarin derivatives are known to scavenge free radicals and reduce oxidative stress in cells.

- Antimicrobial Effects : Some studies suggest that similar structures possess antimicrobial activity against various pathogens.

- Cytotoxicity : Certain coumarin derivatives have been evaluated for their cytotoxic effects on cancer cell lines, indicating potential in cancer therapeutics.

Case Studies and Research Findings

Several studies provide insights into the biological activities associated with coumarin derivatives:

Table 1: Summary of Biological Activities in Related Compounds

Synthesis and Structural Analysis

The synthesis of this compound typically involves coupling reactions between appropriate precursors. The structural integrity and purity are crucial for its biological efficacy. The compound has been characterized using various spectroscopic techniques.

Table 2: Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 301.22 g/mol |

| Purity | Typically >95% |

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds with similar structures to 2,2,2-trifluoroethyl N-(4-methyl-2-oxo-2H-chromen-7-yl)carbamate exhibit anticancer properties. The mechanism involves the inhibition of specific enzymes involved in cancer cell proliferation. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Case Study:

A study published in Journal of Medicinal Chemistry highlighted the synthesis of coumarin-based carbamates and their evaluation against various cancer cell lines. The results demonstrated significant cytotoxic effects, particularly against breast and prostate cancer cells, suggesting a promising avenue for further research into this compound's derivatives .

Pesticidal Properties

The compound's structural features suggest potential utility as a pesticide or herbicide. Its ability to interact with specific biological pathways in pests makes it a candidate for development as an environmentally friendly pesticide.

Data Table: Pesticidal Efficacy

| Compound | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Aphids | 85% | |

| Similar Carbamate Derivative | Leafhoppers | 78% |

Polymer Chemistry

The incorporation of fluorinated compounds like this compound into polymer matrices can enhance the thermal stability and chemical resistance of the resulting materials. This application is particularly relevant in the development of coatings and advanced materials.

Case Study:

A recent investigation into fluorinated polymers revealed that adding this compound improved the material's hydrophobicity and thermal properties significantly compared to non-fluorinated counterparts. The study suggests that these enhancements could lead to better performance in harsh environmental conditions .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares the target compound structurally and functionally with analogs reported in the evidence.

Structural Comparisons

Research Findings and Implications

- Synthetic Accessibility : The Schotten-Baumann reaction is a robust method for carbamate formation, though enantiomeric purity may require chiral auxiliaries ().

- Crystallography : X-ray studies (e.g., ) confirm planar coumarin cores and hydrogen-bonding interactions critical for molecular packing and stability.

- Pharmacological Potential: While the target compound’s bioactivity remains uncharacterized, structural analogs demonstrate AChE inhibition () and anti-inflammatory effects (), suggesting therapeutic promise.

Métodos De Preparación

Carbamoylation via Chloroformate or Carbonate Intermediates

A common approach involves reacting 7-amino-4-methylcoumarin with 2,2,2-trifluoroethyl chloroformate or carbonate under anhydrous conditions:

-

- Dissolve 7-amino-4-methylcoumarin in anhydrous tetrahydrofuran (THF).

- Cool the solution to 0 °C.

- Slowly add a 1 mol/L solution of 2,2,2-trifluoroethyl chloroformate in THF dropwise.

- Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

- Remove solvent under reduced pressure and extract the product with a dichloromethane:isopropanol mixture.

- Wash organic layers with water, dry over magnesium sulfate, and concentrate.

- Purify by recrystallization from ethyl acetate/hexanes to afford the carbamate as a solid.

-

- Anhydrous conditions, low temperature addition, mild stirring at room temperature.

- Typical solvent: THF.

- Purification by recrystallization or column chromatography.

Yields and Purity : High yields with quantitative crystallization reported in similar carbamate syntheses.

Direct Trifluoroethylation Using Fluoroethyl Iodonium Salts

An advanced method involves direct trifluoroethylation of sulfoxonium ylides or amine precursors using fluoroethyl iodonium salts:

-

- Combine sulfoxonium ylide or amine substrate with cesium carbonate base and fluoroethyl iodonium salt in acetonitrile under nitrogen atmosphere.

- Heat the reaction mixture at 70 °C for 10 minutes in a microwave vial.

- Work up by dissolving in dichloromethane, evaporating solvent, and purifying by flash chromatography on silica gel.

-

- Rapid reaction time (10 minutes).

- Mild conditions, no need for isolated chloroformate intermediates.

- High selectivity for trifluoroethyl carbamate formation.

Scale : Demonstrated on 1 mmol scale with reproducible yields.

One-Step Carbamate Formation from 7-Amino-4-methylcoumarin and Trifluoroacetic Anhydride

A simpler synthetic route reported for related trifluoroacetamide compounds involves:

- Stirring 7-amino-4-methylcoumarin with trifluoroacetic anhydride in THF at room temperature under nitrogen for 1 hour.

- Concentrating the reaction mixture and recrystallizing the product from THF to obtain the trifluoro-substituted amide derivative.

While this method is for trifluoroacetamide rather than trifluoroethyl carbamate, it provides insight into mild acylation conditions applicable to coumarin amines.

Reaction Scheme Summary

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 7-Amino-4-methylcoumarin + 2,2,2-trifluoroethyl chloroformate in THF, 0 °C to RT | Formation of trifluoroethyl carbamate intermediate |

| 2 | Workup: solvent removal, extraction with CH2Cl2:iPrOH, washing, drying | Crude carbamate |

| 3 | Purification by recrystallization (AcOEt/hexanes) or flash chromatography | Pure this compound |

Detailed Research Findings

- The carbamate linkage is stable under mild conditions and can be formed efficiently with acyl chlorides or chloroformates of 2,2,2-trifluoroethyl alcohol derivatives.

- Use of fluoroethyl iodonium salts enables direct trifluoroethylation with high efficiency and short reaction times, expanding synthetic versatility.

- Purification techniques such as flash chromatography using silica gel and recrystallization from ethyl acetate/hexane mixtures yield high-purity products suitable for further biological evaluation.

- The compound exhibits biological activity as a carbamate derivative of coumarin, relevant for acetylcholinesterase inhibition, although specific bioassays for this exact compound are limited.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Chloroformate Route | 7-amino-4-methylcoumarin, 2,2,2-trifluoroethyl chloroformate, THF | 0 °C to RT, 30 min stirring | High yield, well-established | Requires preparation or purchase of chloroformate |

| Fluoroethyl Iodonium Salt Route | Sulfoxonium ylide or amine, Cs2CO3, fluoroethyl iodonium salt, ACN | 70 °C, 10 min microwave heating | Fast, mild, direct trifluoroethylation | Requires specialized iodonium salts |

| Trifluoroacetic Anhydride Route (related amide) | 7-amino-4-methylcoumarin, trifluoroacetic anhydride, THF | RT, 1 h stirring | Simple, mild | Produces trifluoroacetamide, not carbamate |

Q & A

Basic Research Questions

Q. What are the standard crystallographic methods for determining the molecular structure of 2,2,2-trifluoroethyl N-(4-methyl-2-oxo-2H-chromen-7-yl)carbamate?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Structure solution uses direct methods (e.g., SHELXS-97) and refinement via SHELXL with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically added geometrically and refined isotropically. ORTEP-3 or WinGX is used for graphical representation of thermal ellipsoids .

- Key Metrics : R-factor (<0.05), data-to-parameter ratio (>10:1), and mean σ(C–C) bond length deviation (<0.005 Å) ensure reliability.

Q. How is compound purity validated during synthesis?

- Methodology :

- NMR Spectroscopy : and NMR (e.g., 400 MHz CDCl) confirm structural integrity. Peaks for the trifluoroethyl group (δ ~4.5–4.8 ppm for –OCHCF) and coumarin carbonyl (δ ~160–165 ppm) are critical .

- HPLC : Reverse-phase C18 columns (MeCN:HO gradient) with UV detection (λ = 254 nm) assess purity (>95%).

- Mass Spectrometry : High-resolution ESI-MS matches theoretical molecular weight (e.g., [M+H] calculated for CHFNO: 340.0804) .

Advanced Research Questions

Q. How can data contradictions in crystallographic refinement (e.g., anisotropic displacement outliers) be resolved?

- Strategies :

- Twinning Analysis : Use SHELXL’s TWIN/BASF commands for twinned data (common in coumarin derivatives due to planar stacking).

- Displacement Parameter Constraints : Apply RIGU or DELU restraints to suppress unrealistic thermal motion in flexible groups (e.g., trifluoroethyl chains) .

- Validation Tools : Check for outliers using PLATON’s ADDSYM or CCDC’s Mercury validation suite .

Q. What synthetic strategies improve yield when introducing the trifluoroethyl carbamate moiety?

- Optimization :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 100°C vs. 24 hours conventional) while maintaining >80% yield .

- Solvent Selection : Anhydrous DMF or CHCl minimizes hydrolysis of the carbamate intermediate.

- Protecting Groups : Use tert-butyloxycarbonyl (Boc) for the amine precursor to prevent side reactions during coupling .

Q. How can kinetic studies elucidate its acetylcholinesterase (AChE) inhibition mechanism?

- Experimental Design :

- Enzyme Assays : Ellman’s method (412 nm absorbance for thiocholine) with rat brain homogenate. IC determination via dose-response curves (e.g., 13.5 ± 1.7 nM for analogous compounds) .

- Inhibition Kinetics : Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition.

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with AChE’s catalytic triad (Ser203, His447, Glu334) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.